molecular formula C22H22N2O3S2 B2921826 4-ethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide CAS No. 946333-69-3

4-ethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

Cat. No.: B2921826
CAS No.: 946333-69-3
M. Wt: 426.55
InChI Key: GPEJTUKXSLLYDO-UHFFFAOYSA-N
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Description

4-ethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a synthetic small molecule research compound designed for biochemical screening and investigative applications. This complex molecule features a hybrid structure incorporating two pharmaceutically significant scaffolds: a tetrahydroquinoline system and a thiophene moiety. The tetrahydroquinoline core is a privileged structure in medicinal chemistry, known to contribute to diverse biological activities and found in compounds with reported antiseptic, antipyretic, and antiperiodic properties . The integrated thiophene ring represents a five-membered heteroaromatic system with significant electron delocalization, which is known to enhance molecular interactions in biological systems . Thiophene derivatives have demonstrated remarkable therapeutic potential across multiple disease areas, including antimicrobial , anti-inflammatory , and antitumor applications . Several commercially available pharmaceutical agents contain thiophene nuclei, confirming the therapeutic relevance of this structural component . The strategic molecular design of this compound, incorporating both the sulfonamide functionality and the thiophene-carbonyl-tetrahydroquinoline system, suggests potential for diverse receptor interactions and biological activity. Compounds with similar structural features have been investigated as modulators of various enzymatic targets, including glycogen phosphorylase . This product is provided exclusively for research purposes in biochemical and pharmacological studies. It is intended for in vitro experimentation and not for diagnostic, therapeutic, or human use. Researchers should handle this material with appropriate precautions in laboratory settings.

Properties

IUPAC Name

4-ethyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S2/c1-2-16-7-10-19(11-8-16)29(26,27)23-18-9-12-20-17(15-18)5-3-13-24(20)22(25)21-6-4-14-28-21/h4,6-12,14-15,23H,2-3,5,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPEJTUKXSLLYDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-ethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide typically involves multi-step organic reactions. The general synthetic route includes:

    Formation of the tetrahydroquinoline core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the thiophene-2-carbonyl group: This step involves the acylation of the tetrahydroquinoline derivative using thiophene-2-carbonyl chloride.

    Sulfonamide formation: The final step involves the reaction of the intermediate with benzene sulfonyl chloride in the presence of a base such as triethylamine.

Industrial production methods would likely involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

4-ethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide can undergo various chemical reactions:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under basic conditions.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Triethylamine, sodium hydroxide.

Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted sulfonamides.

Mechanism of Action

The mechanism of action of 4-ethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Lipophilicity (logP/logD):

    • The ethyl substituent in the target compound is expected to confer higher lipophilicity compared to the fluoro derivative (logP 4.3085) but lower than the chloro analog (logP 4.8742). Alkyl groups like ethyl enhance membrane permeability but may reduce aqueous solubility .
    • Methoxy and dimethoxy substituents (e.g., ) increase polarity, lowering logP and improving solubility, albeit at the cost of reduced passive diffusion.
  • Molecular Weight and Steric Effects:

    • The chloro derivative has the highest molecular weight (432.95) due to chlorine’s atomic mass, while the ethyl-substituted compound is intermediate (~428.5). Bulkier substituents like ethyl or chloro may influence binding pocket interactions in biological targets .
  • Hydrogen Bonding and Polarity: Methoxy and dimethoxy groups introduce additional hydrogen bond acceptors (7–8 vs.

Structural and Functional Implications

  • Tetrahydroquinoline Core: All compared compounds share the tetrahydroquinoline scaffold, which provides conformational rigidity and may enhance selectivity in enzyme inhibition (e.g., NOS isoforms) . Substitutions at the 6- or 7-position of tetrahydroquinoline (e.g., vs. ) could alter spatial orientation in binding pockets.
  • Sulfonamide Linkage:

    • The sulfonamide group is conserved across analogs, contributing to hydrogen bonding and electrostatic interactions with biological targets.

Biological Activity

The compound 4-ethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide represents a complex organic structure that combines a sulfonamide group with a benzene ring, a tetrahydroquinoline moiety, and a thiophene-2-carbonyl group. This unique configuration suggests potential for diverse biological activities, making it a subject of interest in medicinal chemistry.

Structure and Properties

The compound's structure can be summarized as follows:

Component Description
Sulfonamide Group Enhances solubility and biological activity
Benzene Ring Provides hydrophobic interactions
Tetrahydroquinoline Moiety Known for various biological activities
Thiophene-2-carbonyl Group Potential for interaction with biological targets

Biological Activities

Research indicates that compounds similar to This compound exhibit significant biological activities, including:

  • Antimicrobial Properties : The compound shows potential as an antimicrobial agent against various pathogens. Studies have demonstrated its effectiveness in inhibiting bacterial growth and fungal infections.
  • Antitumor Activity : The tetrahydroquinoline derivatives are particularly noted for their anticancer properties. Preliminary studies suggest that this compound may selectively inhibit tumor cell proliferation through specific molecular interactions .
  • Modulation of Biological Pathways : The presence of multiple functional groups allows this compound to interact with various receptors and enzymes, potentially modulating pathways related to cell proliferation and apoptosis .

While the precise mechanism of action for this specific compound remains to be fully elucidated, its structural components suggest several possible interactions:

  • Enzyme Inhibition : The sulfonamide group may interact with enzymes involved in metabolic pathways.
  • Receptor Binding : The tetrahydroquinoline moiety could bind to specific receptors implicated in cancer and inflammation.
  • Cellular Uptake : The unique structure may facilitate cellular uptake, enhancing bioavailability.

Case Studies

A review of existing literature reveals several case studies that highlight the biological activity of related compounds:

  • Antimicrobial Study : A compound structurally similar to the target was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations. This suggests potential for development as a new antibiotic.
  • Antitumor Evaluation : In vitro studies on human cancer cell lines (e.g., HepG2) demonstrated that derivatives of tetrahydroquinoline exhibit cytotoxic effects, indicating that modifications to the structure can enhance efficacy against specific cancer types .

Pharmacokinetic Considerations

Understanding the pharmacokinetics of This compound is crucial for its therapeutic application. Preliminary computational studies suggest favorable absorption and distribution characteristics. However, further empirical studies are necessary to determine:

  • Bioavailability
  • Metabolism
  • Excretion Profiles

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